1-phenyl-1H-indazol-4-amine
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Overview
Description
1-phenyl-1H-indazol-4-amine is an organic compound belonging to the class of indazoles, which are heterocyclic aromatic compounds containing a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-indazol-4-amine typically involves the formation of the indazole ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of hydrazones with appropriate substituents. For example, the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions can yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed. These methods allow for efficient synthesis under milder conditions and with fewer byproducts .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted indazoles with various functional groups, such as nitro, amino, and halogen derivatives .
Scientific Research Applications
1-phenyl-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-indazole: Lacks the amine group, which may affect its biological activity.
1-methyl-1H-indazol-4-amine: Contains a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
2-phenyl-1H-indazol-4-amine: The position of the phenyl group is different, which can influence the compound’s interactions with biological targets.
Uniqueness
1-phenyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the indazole ring enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-phenylindazol-4-amine |
InChI |
InChI=1S/C13H11N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 |
InChI Key |
XLYNASJATMXPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N |
Origin of Product |
United States |
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